molecular formula C11H7FN4S B1418195 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 924022-47-9

1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No. B1418195
M. Wt: 246.27 g/mol
InChI Key: CUQSGIOVKIRVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is a fluorine-substituted pyrazolopyrimidine . Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar fluorine-substituted pyrazolopyrimidines has been reported in the literature . These compounds are typically synthesized through the interaction between 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds .


Molecular Structure Analysis

The molecular structure of similar fluorine-substituted pyrazolopyrimidines has been confirmed using spectroscopic methods . These methods include mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactivity of similar fluorine-substituted pyrazolopyrimidines has been studied . For example, a simple nucleophilic displacement of the SH group of these compounds by primary amines has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar fluorine-substituted pyrazolopyrimidines have been reported . For example, the UV max of one such compound was reported to be 443 nm .

Scientific Research Applications

Organic Chemistry

  • Summary of the Application : “1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is used in the synthesis of novel heteropolycyclic nitrogen systems . These systems are created by the interaction between N’-heteroaryl guanidine and polyfunctional π-acceptors .
  • Methods of Application : The progress of the reaction is monitored by Thin Layer Chromatography (TLC) . The structures of the synthesized compounds are established by spectroscopic analysis .
  • Results or Outcomes : The synthesized compounds were evaluated as antifungal probes in various concentrations .

Biological Applications

  • Summary of the Application : Functionally substituted fluorinated pyrazolo[3,4-d] pyrimidine derivatives, such as “1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol”, have a wide spectrum of biological activity . They have been found to have enzymatic effects on cellobiase activity produced by some fungi .
  • Methods of Application : The compounds are tested for their biological activity against various fungi .
  • Results or Outcomes : The compounds have shown to possess a wide range of biological activities, including antimicrobial, antibacterial, antitumor, and anticancer effects .

Future Directions

The future directions of research on fluorine-substituted pyrazolopyrimidines could involve further investigation of their potential as novel CDK2 inhibitors . Additionally, the development of new antitubercular drugs among these compounds could be a promising area of research .

properties

IUPAC Name

1-(4-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQSGIOVKIRVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Reactant of Route 3
Reactant of Route 3
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Reactant of Route 4
Reactant of Route 4
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Reactant of Route 6
Reactant of Route 6
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.